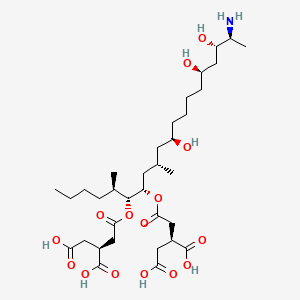

2,2'-((19-Amino-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl)bis(oxy(2-oxoethane-2,1-diyl)))dibutanedioic acid

Description

Fumonisin B1 as a Prominent Mycotoxin in Agricultural Systems

FB1 is recognized as one of the most abundant and toxic mycotoxins produced by Fusarium species. nih.govfermentek.commdpi.com Its contamination of agricultural commodities, particularly maize, is a global issue, leading to considerable economic losses. fermentek.comnih.gov The presence of FB1 in crops is influenced by environmental factors such as temperature, humidity, drought stress, and rainfall during pre-harvest and harvest periods. nih.goviarc.frmdpi.com Hot and dry weather followed by periods of high humidity are associated with high concentrations of fumonisins. nih.goviarc.fr Studies have shown that FB1 maintains high stability in maize under specific temperature, humidity, and pH conditions. nih.govmdpi.com

Significance of Fumonisin B1 in Contemporary Mycotoxicology Research

The significance of FB1 in contemporary mycotoxicology research stems from its widespread occurrence and its impact on animal and potentially human health. nih.govmdpi.com It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. fermentek.commdpi.comnih.gov Research efforts are focused on understanding its contamination levels, toxic effects, underlying mechanisms of action, and strategies for detection and mitigation. nih.govnih.govmdpi.com The disruption of sphingolipid metabolism is a key mechanism underlying FB1's toxicological effects, a focus of ongoing research. fermentek.comfrontiersin.orgjst.go.jpunl.edu

Historical Context and Discovery of Fumonisin B1

The historical context of fumonisin discovery is closely linked to investigations into animal mycotoxicoses and human esophageal cancer in South Africa. In 1970, an outbreak of equine leukoencephalomalacia (ELEM) in South Africa was associated with Fusarium verticillioides-contaminated corn. wikipedia.orgcapes.gov.br This fungus was also prevalent in homegrown corn consumed in areas with a high incidence of esophageal cancer. wikipedia.orgcapes.gov.brresearchgate.net Experimental studies confirmed that F. verticillioides culture material could cause ELEM in horses, porcine pulmonary edema (PPE) in pigs, and liver cancer in rats. wikipedia.orgcapes.gov.brresearchgate.net The isolation and chemical characterization of the mycotoxins responsible for these effects became a priority. wikipedia.org

Fumonisins B1 and B2 were finally isolated in 1988 from cultures of F. verticillioides strain MRC 826 at the Programme on Mycotoxins and Experimental Carcinogenesis in South Africa. wikipedia.orgcapes.gov.brresearchgate.net Their structures were elucidated in collaboration with the Council for Scientific and Industrial Research in the same year. wikipedia.orgresearchgate.net The discovery of fumonisins, particularly FB1 and FB2, as novel mycotoxins with cancer-promoting activity in rat liver marked a significant advancement in mycotoxicology. frontiersin.orgcapes.gov.brresearchgate.net Following their discovery, fumonisins were found to occur naturally in moldy corn in the Transkei region of South Africa and subsequently worldwide. capes.gov.brresearchgate.net High levels of fumonisins in the 1989 U.S. corn crop led to large-scale outbreaks of ELEM and PPE. capes.gov.brresearchgate.net

Overview of Major Research Trajectories in Fumonisin B1 Studies

Major research trajectories in FB1 studies encompass several key areas:

Occurrence and Contamination: Extensive research focuses on the prevalence and levels of FB1 contamination in various agricultural commodities globally. nih.govnih.goviarc.frmdpi.comnih.govresearchgate.net This includes studying the influence of environmental factors on fungal growth and toxin production. nih.goviarc.frmdpi.com

Analytical Methods: Development and validation of sensitive and reliable methods for detecting and quantifying FB1 in food and feed are crucial research areas. Various methods, including chromatographic and immunochemical techniques, have been reported. nih.goviarc.fr

Mechanism of Action: A significant portion of research is dedicated to understanding how FB1 exerts its toxic effects at the cellular and molecular levels. The inhibition of ceramide synthase and the resulting disruption of sphingolipid metabolism is a well-established mechanism, but research continues to explore the intricate network of signaling pathways affected. fermentek.comfrontiersin.orgjst.go.jpunl.edu

Toxicological Studies: Research investigates the toxic effects of FB1 in various animal species, including liver and kidney toxicity, as well as its potential role in certain human health issues. nih.govfermentek.comjst.go.jpunl.edu

Mitigation and Control: Efforts are directed towards developing strategies to prevent or reduce fumonisin contamination in crops, including agricultural practices, genetic approaches, and post-harvest treatments. Research also explores methods for detoxification or remediation of contaminated feed and food. nih.gov

Risk Assessment: Studies contribute data for assessing the risk posed by dietary exposure to FB1 and informing regulatory standards. nih.govresearchgate.net

Research findings have shown that FB1 is the most abundant and toxic of the fumonisins, often occurring alongside FB2 and FB3. nih.govfermentek.commdpi.com Studies have provided data on FB1 contamination levels in different commodities and regions. For example, in a study of maize and rice samples from Golestan province, Iran, FB1 was present in 50% of maize samples and 40.9% of rice samples with average levels of 223.64 μg/g and 21.59 μg/g, respectively. nih.govmdpi.com Another study in Hungary measured fumonisin levels in maize-based food products, with one maize flour, two maize grits, and two snack-like products exceeding EU regulatory limits for total fumonisin content. researchgate.net

The stability of fumonisins in maize under specific environmental conditions has also been a subject of research. nih.govmdpi.com

Data on fumonisin contamination levels can be presented in tables to illustrate the prevalence in different commodities and regions.

| Commodity | Region | Average FB1 Level (µg/g) | Incidence (%) | Source |

| Maize | Golestan, Iran | 223.64 | 50 | nih.govmdpi.com |

| Rice | Golestan, Iran | 21.59 | 40.9 | nih.govmdpi.com |

| Maize-based products | Hungary | Varied | Varied | researchgate.net |

| Rain-damaged sorghum | Various | Up to 7.8 | ~40 | nih.goviarc.fr |

| Raw Maize | Various | Up to 65 | Varied | nih.goviarc.fr |

Research continues to explore the complexities of FB1, including the "fumonisin paradox," which questions how the toxin causes significant diseases despite being poorly absorbed orally. researchgate.net This highlights the ongoing need for research into its bioavailability and potential uptake of derivatives. researchgate.net

Properties

IUPAC Name |

2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBUBMSSQKOIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861237 | |

| Record name | 2,2'-{(19-Amino-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl)bis[oxy(2-oxoethane-2,1-diyl)]}dibutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [HSDB] Light brownish-yellow solid; [MSDSonline] | |

| Record name | Fumonisin B1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in methanol | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V56 446 | |

| Record name | FUMONISIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder | |

CAS No. |

116355-83-0, 1217458-62-2 | |

| Record name | Fumonisin B1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1217458-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUMONISIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fumonisin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Fungal Biosynthesis and Molecular Biology of Fumonisin B1

Predominant Fumonisin-Producing Fusarium Species Taxonomy and Genetics

Fumonisin production is predominantly associated with members of the Fusarium fujikuroi species complex (FFSC). While several species within this complex can produce fumonisins, Fusarium verticillioides and Fusarium proliferatum are the most significant contributors to fumonisin contamination in maize and other cereals globally. jst.go.jpfrontiersin.org The ability to produce fumonisins is linked to the presence and activity of a specific gene cluster, known as the FUM gene cluster. jst.go.jpnih.gov

Fusarium verticillioides (formerly F. moniliforme) Investigations

Fusarium verticillioides (sexual state Gibberella moniliformis) is widely recognized as a predominant source of fumonisin contamination, particularly in maize. frontiersin.orgunl.edumdpi.com Investigations into F. verticillioides have revealed that fumonisin production is regulated by the FUM gene cluster, which consists of 16 to 17 co-expressed genes. jst.go.jpfrontiersin.orgmdpi.com This cluster spans approximately 42 kbp in the F. verticillioides genome. jst.go.jpfrontiersin.org The order and orientation of the FUM genes within the cluster are largely conserved in fumonisin-producing Fusarium species. jst.go.jp

Studies have demonstrated significant intraspecific variation in fumonisin production among F. verticillioides strains, which can be attributed to factors such as environmental conditions, water availability, and the genetic background of both the plant host and the fungal pathogen. frontiersin.orgmdpi.com Differences in fumonisin production levels between strains can also be explained by variations in the FUM gene sequences and their expression levels. mdpi.com For instance, almost all F. verticillioides strains isolated from maize have been reported to produce high amounts of fumonisin. jst.go.jp

Research has also identified regulatory genes involved in fumonisin biosynthesis in F. verticillioides. For example, FUM21, a Zn(II)2Cys6 transcription factor, plays a key regulatory role. jst.go.jp Chromatin-based regulation through histone modifications like acetylation or methylation can also affect the expression of the FUM gene cluster. jst.go.jp

Fusarium proliferatum Research

Fusarium proliferatum is another major fumonisin-producing species within the FFSC and is considered hazardous due to its ability to colonize a wide variety of host plants besides maize, including wheat, barley, rice, pineapple, and garlic. jst.go.jpnih.govresearchgate.netcnr.it Like F. verticillioides, F. proliferatum possesses the FUM gene cluster responsible for fumonisin biosynthesis. jst.go.jpnih.gov The gene order and orientation of the FUM cluster in F. proliferatum are very similar to those in F. verticillioides, although there can be differences in the flanking genes. mdpi.com

F. proliferatum also exhibits high genetic variability and host preferences. jst.go.jpnih.gov Studies on F. proliferatum isolates from different host species have shown variations in toxigenic potential. nih.gov For example, isolates from maize have shown a wide range of fumonisin B1 production levels. nih.gov

Research has confirmed the essential role of several FUM genes in fumonisin synthesis in F. proliferatum, including FUM1, FUM6, FUM8, and FUM21. mdpi.comactanaturae.ru The FUM1 gene, encoding a polyketide synthase, is considered a key marker for fumonisin production ability in Fusarium species. nih.govresearchgate.netcnr.it

Other Fumonisin-Producing Fungal Taxa

While F. verticillioides and F. proliferatum are the primary concerns, several other Fusarium species have been reported to produce fumonisins. These include F. anthophilum, F. begonia, F. bulbicola, F. dlamini, F. globosum, F. konzum, F. napiforme, F. nygamai, F. oxysporum, F. polyphialidicum, F. sacchari, and F. subglutinans. jst.go.jpjscimedcentral.comiarc.frnih.gov

Some of these species may produce different fumonisin analogs or lower levels compared to the predominant species. For instance, Fusarium bulbicola and Fusarium anthophilum have been found to produce fumonisin C (FC) series. jst.go.jp Reports of fumonisin production by species like F. oxysporum and F. polyphialidicum require taxonomic verification of the strains and confirmation of the fumonisins produced. nih.gov

Furthermore, fumonisin production has also been reported in species outside the Fusarium genus, notably Aspergillus niger and Aspergillus welwitschiae. jscimedcentral.comiarc.frucd.iemdpi.com This suggests potential horizontal transfer of the FUM gene cluster during evolution. ucd.ie

Below is a table summarizing some predominant fumonisin-producing Fusarium species and their associated hosts:

| Species | Predominant Host(s) | Fumonisin Series Produced | Key Genetic Feature |

| Fusarium verticillioides | Maize | FB (FB1, FB2, FB3, FB4) | Presence of FUM gene cluster (16-17 genes) jst.go.jpmdpi.com |

| Fusarium proliferatum | Wide range (Maize, wheat, rice, etc.) | FB (FB1, FB2, FB3) | Presence of FUM gene cluster, similar to F. verticillioides mdpi.com |

| Fusarium bulbicola | Not specified | FC | Presence of FUM gene cluster jst.go.jp |

| Fusarium anthophilum | Not specified | FC | Presence of FUM gene cluster jst.go.jp |

| Aspergillus niger | Coffee, Grapes | FB2, FB4 | Presence of FUM gene cluster jscimedcentral.com |

Elucidation of the Fumonisin Biosynthetic Pathway

The biosynthesis of fumonisin B1 is a well-studied example of a fungal secondary metabolic pathway. The core structure of fumonisins originates from a polyketide backbone, which undergoes a series of modifications catalyzed by enzymes encoded within the FUM gene cluster. unl.edutoxinology.no

Polyketide Origin of the Fumonisin Backbone

Evidence from isotope labeling experiments strongly supports the polyketide origin of the fumonisin backbone. nih.govresearchgate.netresearchgate.netnih.gov The biosynthesis is initiated by a polyketide synthase (PKS) enzyme. jst.go.jpfrontiersin.orgnih.govtoxinology.no This enzyme is responsible for synthesizing a linear, 20-carbon polyketide chain, which serves as the foundational structure for all fumonisin analogs. jst.go.jptoxinology.no The gene encoding this key enzyme is FUM1, and it is considered essential for fumonisin biosynthesis. frontiersin.orgnih.govmdpi.comcnr.itacs.org

Other precursors involved in the biosynthesis include alanine, methionine (contributing methyl groups), and glutamate (B1630785) (contributing tricarballylic acid moieties). nih.govresearchgate.net

Key Enzymatic Steps in Fumonisin B1 Formation

Following the synthesis of the polyketide backbone by FUM1, a series of enzymatic steps, primarily catalyzed by enzymes encoded within the FUM cluster, lead to the formation of fumonisin B1. While the exact sequence of all steps is still being fully elucidated, key enzymatic activities have been identified through genetic and biochemical studies. unl.edutoxinology.no

One crucial early step involves the condensation of the linear polyketide with alanine. This reaction is catalyzed by an aminotransferase enzyme encoded by the FUM8 gene. jst.go.jpfrontiersin.orgmdpi.comtoxinology.noppjonline.org This condensation results in the formation of the 20-carbon aminopentol (B8107646) backbone characteristic of fumonisins. jst.go.jp

Hydroxylation reactions at various positions on the backbone are also critical for the formation of different fumonisin analogs. Cytochrome P450 monooxygenases play significant roles in these steps. For example, FUM6 is a cytochrome P450 monooxygenase that catalyzes hydroxylation at carbons 14 and 15 of the fumonisin backbone. jst.go.jpmdpi.comtoxinology.noppjonline.org Another cytochrome P450 monooxygenase, FUM12, is involved in hydroxylation at carbon 10. jst.go.jp The hydroxylation pattern, particularly at C-10 and C-5, distinguishes the different B-series fumonisins (FB1, FB2, FB3). The FUM2 and FUM3 genes are implicated in these hydroxylation patterns. mdpi.com

Esterification of the backbone with two propane-1,2,3-tricarboxylic acid (tricarballylic acid) moieties is another essential step. jst.go.jpmdpi.comtoxinology.no Several genes, including FUM7, FUM10, FUM11, and FUM14, are involved in this esterification process. jst.go.jp

Other enzymatic activities encoded within the FUM cluster include a C-3 carbonyl reductase (FUM13) and other enzymes involved in modifications and potentially transport or regulation. jst.go.jpmdpi.com

The disruption of key genes like FUM1, FUM6, and FUM8 has been shown to abolish fumonisin production, highlighting their essential roles in the early biosynthetic steps. toxinology.noacs.org

Below is a table summarizing some key FUM genes and their enzymatic functions in fumonisin biosynthesis:

| Gene | Enzyme/Protein Function | Role in Fumonisin Biosynthesis |

| FUM1 | Polyketide synthase | Catalyzes the synthesis of the linear 20-carbon polyketide backbone. jst.go.jpfrontiersin.orgnih.govtoxinology.no |

| FUM8 | Aminotransferase (Alpha-oxoamine synthase) | Catalyzes the condensation of the polyketide backbone with alanine. jst.go.jpfrontiersin.orgmdpi.comtoxinology.noppjonline.org |

| FUM6 | Cytochrome P450 monooxygenase | Catalyzes hydroxylation at carbons 14 and 15 of the backbone. jst.go.jpmdpi.comtoxinology.noppjonline.org |

| FUM12 | Cytochrome P450 monooxygenase | Catalyzes hydroxylation at carbon 10. jst.go.jp |

| FUM3 | 2-ketoglutarate deoxygenase | Catalyzes hydroxylation at carbon 5. jst.go.jpppjonline.org |

| FUM7 | Alcohol dehydrogenase (involved in esterification) | Involved in the esterification of the backbone with tricarballylic acid. jst.go.jp |

| FUM10 | Not specified (involved in esterification) | Involved in the esterification of the backbone with tricarballylic acid. jst.go.jp |

| FUM11 | Not specified (involved in esterification) | Involved in the esterification of the backbone with tricarballylic acid. jst.go.jp |

| FUM14 | Not specified (involved in esterification) | Involved in the esterification of the backbone with tricarballylic acid. jst.go.jp |

| FUM13 | C-3 carbonyl reductase | Involved in carbonyl reduction. jst.go.jp |

| FUM21 | Zn(II)-2Cys6 DNA binding transcription factor | Regulator of the FUM gene cluster expression. jst.go.jpmdpi.com |

| FUM19 | ABC transporter | Involved in transport (potentially of fumonisins or precursors) and regulation. jst.go.jpmdpi.comasm.org |

Genetic Regulation of Fumonisin B1 Production

The production of Fumonisin B1 is tightly regulated at the genetic level, involving a dedicated gene cluster and various transcriptional control mechanisms. jst.go.jp

The Fumonisin (FUM) Gene Cluster Characterization

The genes responsible for fumonisin biosynthesis are organized into a cluster known as the FUM gene cluster. jst.go.jp This cluster, approximately 42 kbp in length in F. verticillioides, contains 16 to 17 co-expressed genes designated FUM1 through FUM21 (with some renumbering over time). jst.go.jpppjonline.orgasm.orgmdpi.comresearchgate.net The order and orientation of these genes are largely conserved between F. verticillioides and F. proliferatum. jst.go.jpmdpi.com The FUM cluster encodes a suite of enzymes and proteins necessary for the multi-step biosynthetic pathway, including polyketide synthases, fatty acid synthases, cytochrome P450 monooxygenases, dehydrogenases, aminotransferases, a dioxygenase, and transporter proteins. mdpi.comresearchgate.net

While the FUM cluster contains the core biosynthetic machinery, it notably lacks a pathway-specific regulatory gene within the cluster itself, unlike some other fungal secondary metabolite gene clusters. ppjonline.orgasm.orgasm.org However, FUM21, located within the cluster, encodes a Zn(II)-2Cys6 DNA-binding transcription factor that positively regulates FUM gene expression. jst.go.jpasm.orgmdpi.comfrontiersin.org

The FUM1 gene is considered a key gene in fumonisin biosynthesis. asm.orgfrontiersin.org It encodes a polyketide synthase (PKS) that catalyzes the initial step in the pathway: the synthesis of a linear 18- or 20-carbon polyketide chain that forms the backbone of the fumonisin molecule. asm.orgmdpi.comnih.govtoxinology.no Disruption of the FUM1 gene results in the inability of the fungus to produce detectable levels of fumonisins, highlighting its critical role. nih.govapsnet.org

Beyond FUM1, several other genes within the FUM cluster have been characterized for their specific roles in fumonisin biosynthesis. FUM8 encodes an aminoacyl transferase (specifically an α-oxoamine synthase) that is crucial for the condensation of the polyketide backbone with alanine, a key step in forming the 20-carbon structure of Fumonisin B1. jst.go.jpasm.orgmdpi.comresearchgate.netfrontiersin.orgtoxinology.no Disruption of FUM8 also blocks fumonisin production. asm.org FUM6 encodes a cytochrome P450 monooxygenase involved in the hydroxylation of the C-14 and C-15 positions of the fumonisin molecule. jst.go.jpmdpi.comtoxinology.no FUM13 encodes a C-3 carbonyl reductase. jst.go.jpfrontiersin.orgnih.gov Genes such as FUM7, FUM10, FUM11, FUM14, and FUM16 are required for the esterification of the tricarballylic acid groups onto the fumonisin backbone. frontiersin.org FUM19 encodes an ABC transporter protein, which is thought to be involved in the export of fumonisins and potentially confers self-protection to the fungal cell. mdpi.comfrontiersin.org While FUM1, FUM6, and FUM8 are considered vital for fumonisin accumulation, the essentiality of other genes like FUM19 can vary between Fusarium species. mdpi.comresearchgate.net

Here is a table summarizing some key genes in the FUM cluster and their functions:

| Gene Name | Putative Function | Role in Fumonisin Biosynthesis | Supporting Citations |

| FUM1 | Polyketide Synthase (PKS) | Catalyzes initial synthesis of the polyketide backbone. | jst.go.jpasm.orgmdpi.comnih.govtoxinology.no |

| FUM8 | Aminoacyl Transferase (α-oxoamine synthase) | Catalyzes condensation of polyketide with alanine. | jst.go.jpasm.orgmdpi.comresearchgate.netfrontiersin.orgtoxinology.no |

| FUM6 | Cytochrome P450 Monooxygenase | Catalyzes hydroxylation at C-14 and C-15. | jst.go.jpmdpi.comtoxinology.no |

| FUM13 | C-3 Carbonyl Reductase | Catalyzes reduction of C-3 carbonyl to hydroxyl. | jst.go.jpfrontiersin.orgnih.gov |

| FUM19 | ABC Transporter | Putative role in fumonisin export and self-protection. | mdpi.comfrontiersin.org |

| FUM21 | Zn(II)-2Cys6 Transcription Factor | Positive regulator of FUM gene expression. | jst.go.jpasm.orgmdpi.comfrontiersin.org |

FUM1 Gene and Polyketide Synthase Activity

Transcriptional Regulatory Mechanisms

Fumonisin biosynthesis is subject to complex transcriptional regulation involving genes located both within and outside the FUM cluster. ppjonline.orgasm.org This regulation is influenced by various environmental factors, including nutrient availability, pH, temperature, and light. jst.go.jpppjonline.orgrug.nl

Genes outside the FUM cluster play significant roles in regulating fumonisin production. ppjonline.orgasm.orgresearchgate.net One such gene is FCC1 (Fusarium cyclin C1), which encodes a cyclin-like protein. researchgate.netnih.gov FCC1 is involved in a signal transduction pathway that affects both fungal development and secondary metabolism, including fumonisin biosynthesis. asm.orgresearchgate.netnih.gov Disruption of FCC1 has been shown to reduce or block fumonisin production and decrease the expression of FUM genes like FUM1. nih.govppjonline.org FCC1 appears to interact with FCK1, a C-type cyclin-dependent kinase, in this regulatory pathway. asm.org The function of FCC1 in regulating fumonisin biosynthesis can be dependent on environmental conditions such as pH. nih.gov

G-proteins and Mitogen-Activated Protein Kinases (MAPKs) are also involved in the complex regulatory network controlling fumonisin biosynthesis. rug.nlmdpi.com Heterotrimeric G-proteins, consisting of alpha, beta, and gamma subunits, play important roles in signal transduction in fungi, often in response to environmental cues. researchgate.net The beta subunit, encoded by GBB1 in F. verticillioides, has been shown to positively influence fumonisin B1 biosynthesis and the transcription of key genes like FUM1 and FUM8. rug.nl Another G-protein, the monomeric G-protein encoded by GBP1, appears to be a negative regulator of fumonisin biosynthesis. rug.nl

MAPK cascades are crucial signaling pathways in fungi, regulating various cellular processes including stress responses and secondary metabolism. mdpi.comfrontiersin.org In F. verticillioides, MAPK pathways play roles in fumonisin production. mdpi.comfrontiersin.org FvMK1 is an example of a MAPK that affects fumonisin production in F. verticillioides. rug.nlapsnet.org Deletion mutants of FvMK1 show reduced toxin production. apsnet.org FvMK1 is thought to work downstream of GBB1 in the fumonisin biosynthesis regulatory pathway. rug.nl Other components of MAPK pathways, such as FvBck1 (a MAPK kinase kinase), are also implicated in regulating fumonisin biosynthesis, potentially through their roles in oxidative stress response. mdpi.comfrontiersin.org

Other Identified Transcription Factors (e.g., Sda1, Zfr1)

Beyond the genes within the FUM cluster, several external transcription factors play a role in regulating fumonisin B1 biosynthesis. Sda1, a Cys2-His2 zinc finger transcription factor, has been identified as a regulator involved in polyol metabolism and fumonisin B1 production in F. verticillioides. rug.nlelsevier.esplos.orgresearchgate.netmedigraphic.comsemanticscholar.org Studies involving deletion mutants of SDA1 have shown that this gene is involved in catabolizing specific carbon sources, and its deletion unexpectedly led to an increase in fumonisin B1 biosynthesis compared to the wild-type strain, suggesting Sda1 acts as a negative regulator. rug.nlplos.orgresearchgate.netsemanticscholar.org

Zfr1 is another transcription factor, a Zn(II)2Cys6 binuclear cluster-type protein, that significantly affects fumonisin production. asm.orgnih.govresearchgate.net ZFR1 is not linked to the FUM cluster but encodes a polypeptide with homology to fungal proteins containing a Zn(II)2Cys6 DNA binding motif. nih.govresearchgate.net Deletion mutations in the ZFR1 gene of F. verticillioides resulted in severely impaired fumonisin B1 biosynthesis, indicating that Zfr1 is a positive regulator of genes involved in this process. nih.govresearchgate.netnih.gov Expression of ZFR1 in colonized maize kernel tissues correlated with fumonisin B1 levels. nih.gov

Epigenetic Factors in Fumonisin Biosynthesis Regulation

Epigenetic mechanisms, such as chromatin remodeling through histone modifications, also influence the expression of secondary metabolite gene clusters, including the FUM cluster. rug.nljst.go.jpnih.govmdpi.com Histone acetylation and deacetylation, mediated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), are crucial in regulating transcription by altering chromatin structure. rug.nlnih.govmdpi.com Hypoacetylation is generally associated with gene silencing, while hyperacetylation is linked to gene activation. rug.nlnih.gov

Research indicates a differential role for chromatin remodeling in the regulation of FUM genes. nih.govresearchgate.net Epigenetic regulation can be achieved through the modulation of histone acetylation at the promoter regions of key biosynthetic genes like FUM1 and FUM21, although this effect is less pronounced for FUM8. nih.govresearchgate.net Disruption of FvSET1, which encodes an H3K4-specific histone methyltransferase, has been shown to cause a loss of fumonisin B1 production in F. verticillioides. jst.go.jpmdpi.com

Environmental and Agroclimatic Modulators of Fumonisin B1 Production

Fumonisin B1 production by F. verticillioides is significantly influenced by environmental and agroclimatic conditions. jst.go.jpelsevier.esuwc.ac.za These factors interact in complex ways to impact fungal growth and mycotoxin biosynthesis. uwc.ac.zaoup.com

Temperature and Humidity Effects

Temperature and humidity are critical environmental factors affecting fumonisin production. jst.go.jpppjonline.orgoup.com A positive correlation between late season rainfall (implying higher humidity) and F. verticillioides infection severity has been reported. ppjonline.orgoup.com Fumonisin production generally increases with increasing water activity (aw) across a range of temperatures. ppjonline.orgoup.com

Studies have investigated the optimal temperature ranges for fumonisin production, which can vary between Fusarium species and even strains. While F. verticillioides growth is often optimal around 25-30°C, optimal fumonisin production may occur at slightly different temperatures. ppjonline.orgnih.govnih.govnih.gov For instance, some studies indicate optimal fumonisin production by F. verticillioides at 30°C and an aw of 0.99, while others suggest optimal production at 20°C and an aw of 0.98–0.995. nih.govnih.gov High temperatures, particularly in environments with higher temperatures, can influence the production of high concentrations of fumonisin in maize hybrids. mdpi.com

Interactive Table: Optimal Conditions for Fumonisin Production in F. verticillioides (Examples)

| Factor | Optimal Range/Condition | Source |

| Temperature | 30°C | nih.gov |

| Temperature | 20-30°C | nih.gov |

| Temperature | 20°C | nih.gov |

| Water Activity | 0.99 | nih.gov |

| Water Activity | 0.98–0.995 | nih.gov |

Water Activity and Drought Stress

Water activity (aw) is a crucial factor regulating fungal growth and mycotoxin production. wikipedia.orgppjonline.orgresearchgate.netoup.comresearchgate.netcabidigitallibrary.org Fumonisin production by F. verticillioides increases with increasing water activity. ppjonline.orgoup.com Water stress, such as drought conditions, has been identified as a significant risk factor influencing Fusarium growth and fumonisin production. oup.comresearchgate.net Drought conditions can predispose crops, particularly maize, to infection by Fusarium species. mdpi.com Studies have shown that environments with lower rainfall tend to have higher fumonisin contamination levels. mdpi.com The lowest water activity tested (0.95 aw) was found to be the most conducive for fumonisin production in some studies. cabidigitallibrary.org

pH Conditions

Ambient pH conditions also significantly impact fumonisin B1 production in F. verticillioides. wikipedia.orgjst.go.jpppjonline.orgresearchgate.netresearchgate.netnih.gov Acidic pH conditions are generally conducive to fumonisin production, while alkaline pH is repressive. ppjonline.orgnih.gov Studies have shown that acidic pH (3.0-4.0) under well-aerated conditions enhanced fumonisin biosynthesis in Fusarium proliferatum. ppjonline.orgnih.gov Acidic pH is considered critical for fumonisin B1 production. ppjonline.org The pH regulator gene PAC1 in F. verticillioides acts as a transcriptional repressor of FUM genes under alkaline conditions. asm.orgnih.govnih.gov A PAC1 disruption mutant produced more fumonisin than the wild type, particularly under alkaline conditions where the wild type produced little to none. rug.nlnih.govnih.gov

Interactive Table: Influence of pH on Fumonisin Production

| pH Condition | Fumonisin Production (Wild Type) | Fumonisin Production (pac1 mutant) | Source |

| Acidic (e.g., 4.5) | Produced | Produced More | rug.nlnih.gov |

| Alkaline (e.g., 8.4) | Little to None | Produced | rug.nlnih.gov |

Nutrient Availability (Carbon and Nitrogen Sources)

The availability of carbon and nitrogen sources in the growth medium significantly influences fumonisin B1 biosynthesis. jst.go.jpelsevier.esppjonline.orgresearchgate.netoup.comresearchgate.net Nitrogen limitation is positively correlated with fumonisin B1 biosynthesis in F. verticillioides and F. proliferatum. ppjonline.org Higher concentrations of nitrogen sources like ammonium (B1175870) phosphate (B84403), glycine, or glutamate can repress fumonisin production, suggesting nitrogen repression of biosynthesis. ppjonline.org

Carbon nutrient specificity also plays a role. ppjonline.org Amylopectin, a component of starch, has been shown to induce fumonisin B1 production by F. verticillioides during maize kernel colonization. jst.go.jpppjonline.org Different carbon sources can influence biosynthesis, although studies in F. verticillioides have shown varied results depending on the specific carbon source and concentration. rug.nlresearchgate.net For example, different concentrations of sucrose (B13894) in the medium did not influence fumonisin B1 production in one study. rug.nl The hexokinase-encoding gene HXK1 is involved in carbon catabolism and affects fumonisin B1 production; a deletion mutant produced significantly less fumonisin B1. microbiologyresearch.org

Occurrence and Environmental Dynamics of Fumonisin B1 in Agricultural Systems

Global Distribution and Regional Prevalence of Fumonisin B1 Contamination

Fumonisin B1 contamination is a widespread issue in agricultural systems globally mdpi.comnih.govmdpi.com. It has been reported in numerous countries across various continents, including North America, Latin America, Europe, Asia, and Africa europa.euresearchgate.net. The prevalence and levels of contamination can vary significantly depending on geographical region, climate, and agricultural practices mdpi.comcanada.ca. Regions with hot and humid environments are particularly favorable for the growth of the Fusarium species that produce fumonisins mdpi.commdpi.com.

Surveys have indicated high rates of fumonisin occurrence in different regions. For instance, studies have reported occurrences in Oceania (82%), Latin America (85%), Africa (77%), North America (63%), Europe (53%), and Asia (52%) researchgate.net. These figures highlight the ubiquitous nature of FB1 contamination in agricultural commodities worldwide jscimedcentral.com.

Host Plant Susceptibility and Contamination Patterns

Fumonisin B1 is primarily known to contaminate cereal grains, but its presence has also been detected in a range of other agricultural commodities mdpi.comcanada.caiarc.fr. The susceptibility of host plants and the resulting contamination patterns are influenced by factors such as the specific fungal species present, environmental conditions, and the genetic makeup of the plant mdpi.comresearchgate.net.

Maize (Corn) as a Primary Contamination Vehicle

Maize (Zea mays L.) is recognized as the most commonly and heavily contaminated crop by Fumonisin B1 nih.govmdpi.commdpi.commdpi.comwikipedia.orgmdpi.com. Fusarium verticillioides and F. proliferatum, the main producers of FB1, are frequently associated with maize plants and can be found in both damaged and undamaged kernels nih.govmdpi.com. These fungi cause diseases in maize such as seedling blight, ear rot, seed rot, and stalk rot mdpi.com.

High concentrations of FB1 have been reported in maize and maize-based products globally mdpi.comwikipedia.org. For example, a study in China found FB1 in 99.6% of tested maize samples, with levels ranging significantly researchgate.net. In some regions, such as rural areas in South Africa and China where maize is a dietary staple, high levels of FB1 contamination in homegrown maize have been observed mdpi.comwikipedia.org.

Data from various studies illustrate the prevalence of FB1 in maize:

In Iran, FB1 was present in 50% of maize samples tested mdpi.com.

In Malawi, 92% of maize samples analyzed showed fumonisin contamination mdpi.com.

In Botswana, 85% of maize samples were contaminated with FB1 mdpi.com.

In a survey of corn food products in Poland, 45.3% of samples were contaminated with FB1 pjoes.com.

These findings underscore the significant role of maize as a primary vehicle for Fumonisin B1 contamination in the food chain.

Occurrence in Other Cereal Grains (e.g., Sorghum, Wheat, Rice, Barley, Millet)

While maize is the most affected cereal, Fumonisin B1 also occurs in other cereal grains, albeit often at lower concentrations mdpi.commdpi.comiarc.frwikipedia.orgjscimedcentral.com. These include sorghum, wheat, rice, barley, rye, and millet nih.govmdpi.commdpi.commdpi.comcanada.caiarc.frjscimedcentral.com.

Studies have reported the presence of FB1 in these grains in various parts of the world:

Sorghum contamination has been noted in countries like Botswana, Brazil, India, South Africa, and Thailand nih.goviarc.fr. Concentrations in rain-damaged sorghum have been observed up to 7.8 mg/kg, which is lower than the maximum levels reported for maize nih.goviarc.fr.

Wheat and wheat-based products have also shown FB1 contamination nih.govmdpi.comwikipedia.org.

Rice samples have been found to contain FB1, although generally at lower levels than in maize mdpi.commdpi.comiarc.fr.

Barley and millet are also susceptible to FB1 contamination nih.govmdpi.commdpi.comiarc.fr.

The detection rates and concentrations in these other cereals can vary depending on the specific grain type, geographical location, and environmental conditions during growth and storage nih.goviarc.fr.

Here is a summary of FB1 occurrence in various cereals based on search results:

| Cereal Grain | Regions Reported | Typical Contamination Levels | References |

| Maize | Worldwide (e.g., USA, Canada, South Africa, Nepal, Australia, Thailand, Philippines, Indonesia, Mexico, France, Italy, Poland, Spain, China, Iran, Malawi, Botswana) | Up to 65 mg/kg in some cases; often in mg/kg range | europa.eunih.govmdpi.comresearchgate.netiarc.frwikipedia.orgresearchgate.netmdpi.com |

| Sorghum | Botswana, Brazil, India, South Africa, Thailand | Low concentrations (0.11–0.55 mg/kg) in some samples; up to 7.8 mg/kg in rain-damaged sorghum | nih.goviarc.fr |

| Wheat | Worldwide (e.g., USA, Tunisia, Zimbabwe) | Lower levels compared to maize; range reported in US: 5–2210 µg/kg nih.gov | nih.govmdpi.comiarc.frwikipedia.org |

| Rice | Worldwide (e.g., Iran) | Lower levels compared to maize; average level of 21.59 µg/g reported in some Iranian samples mdpi.com | mdpi.commdpi.comiarc.fr |

| Barley | Worldwide | Detected levels reported nih.govmdpi.comiarc.fr | nih.govmdpi.comiarc.fr |

| Millet | Worldwide | Detected levels reported nih.govmdpi.comiarc.fr | nih.govmdpi.comiarc.fr |

Note: Contamination levels can vary widely based on numerous factors.

Detection in Other Agricultural Commodities (e.g., Asparagus, Black Tea, Medicinal Plants, Dried Figs)

Beyond staple cereals, Fumonisin B1 has been detected in a variety of other agricultural products mdpi.comiarc.frjscimedcentral.comresearchgate.net. This indicates a broader potential for exposure through diverse dietary sources.

Reported occurrences include:

Asparagus: FB1 has been detected in asparagus plants, particularly those affected by crown rot caused by F. proliferatum. nih.goviarc.frresearchgate.net. Concentrations of 7.4 mg/kg dry weight in crowns and 0.83 mg/kg dry weight in stems were reported in one study nih.goviarc.fr.

Black Tea: Fumonisin B1 has been found in black tea samples nih.goviarc.frjscimedcentral.comresearchgate.net. Levels ranging from 80–280 µg/kg have been reported nih.goviarc.fr.

Medicinal Plants: Various medicinal plants have shown contamination with FB1 nih.goviarc.frjscimedcentral.comresearchgate.net. Examples include leaves of the orange tree (350–700 µg/kg) and leaves and flowers of the linden tree (20–200 µg/kg) nih.goviarc.fr. Contamination in medicinal plants has been reported in countries such as South Africa, Germany, China, and Turkey researchgate.net.

Dried Figs: Fumonisin B1 has been detected in dried figs nih.govmdpi.commdpi.comjscimedcentral.comresearchgate.netcabidigitallibrary.org. Fusarium species are part of the fungal flora found in dried figs cabidigitallibrary.org.

The presence of FB1 in these diverse commodities highlights the need for monitoring beyond major cereal crops.

Pre-harvest and Post-harvest Factors Influencing Fumonisin B1 Contamination

Fumonisin B1 contamination in agricultural products is a complex issue influenced by various factors throughout the pre-harvest and post-harvest stages mdpi.comcanada.cainchem.orgresearchgate.net. Environmental conditions and biological interactions play crucial roles in fungal growth and mycotoxin production mdpi.commdpi.comheraldopenaccess.us.

Insect Damage and Fungal Proliferation

Insect damage is a significant factor that can increase the risk of Fumonisin B1 contamination in crops, particularly maize researchgate.netinchem.orgresearchgate.net. Insects can create wounds on plants and kernels, providing entry points for Fusarium fungi nih.govresearchgate.netmdpi.com. This damage compromises the plant's natural defenses and increases the area susceptible to fungal colonization and subsequent mycotoxin production mdpi.com.

Research indicates a strong relationship between insect damage and the occurrence of Fusarium kernel rot, which is caused by fumonisin-producing species like F. verticillioides and F. graminearum inchem.org. Studies have shown that lower kernel humidity favors damage by insects, which in turn promotes fungal growth and fumonisin accumulation nih.govresearchgate.net.

Insect infestations can occur both in the field before harvest and during post-harvest storage researchgate.netmdpi.com. In storage, insect activity can contribute to the establishment of microclimates with elevated temperature and humidity, further facilitating fungal proliferation and mycotoxin production mdpi.com. Elevated insect density has been linked to increased mycotoxin contamination in stored grains mdpi.com.

The presence of insect damage can lead to significantly higher rates of fungal infection and mycotoxin contamination compared to insect-free samples mdpi.com. This underscores the importance of integrated pest management strategies in minimizing fumonisin contamination.

Storage Conditions and Moisture Dynamics

The production of Fumonisin B1 is significantly influenced by environmental factors, particularly during both pre-harvest and post-harvest stages fda.gov.twresearchgate.net. While Fusarium species can infect crops in the field, especially under conditions like drought stress, the accumulation of fumonisins can continue or increase during storage if conditions are not optimal mdpi.comfda.gov.tw.

Moisture content and temperature are critical environmental factors affecting fumonisin production during storage mdpi.com. Studies have shown that water activity (aw) between 0.92 and 0.98 is ideal for the growth of F. moniliforme (F. verticillioides) and F. proliferatum, the primary producers of FB1 fda.gov.twiarc.fr. Optimal temperatures for the growth of these fungi vary, with F. moniliforme favoring around 25°C and F. proliferatum around 30°C, though growth can occur at higher temperatures fda.gov.twiarc.fr. Maintaining proper grain moisture and temperature during storage is crucial, as fumonisin levels can increase if favorable conditions persist fda.gov.tw.

Research indicates that damp maize stored after harvest can still show significant levels of fumonisins researchgate.net. For instance, a study found that maize with a grain moisture content above a critical value of 20% (0.93 aw) at harvest was a significant condition for fumonisin production in mature grains researchgate.net. Even after commercial drying to a moisture content of 14%, fumonisins largely remained stable researchgate.net. Good storage conditions, including controlled humidity and gas concentration, can contribute to lower fungal counts and potentially limit FB1 accumulation scielo.br.

Co-occurrence of Fumonisin B1 with Other Mycotoxins (e.g., Aflatoxins)

Fumonisin B1 frequently co-occurs with other mycotoxins in agricultural commodities, a phenomenon that poses additional complexities for food and feed safety cirad.frnih.govmdpi.combohrium.com. Maize, being a common substrate for several mycotoxigenic fungi, is particularly susceptible to multi-mycotoxin contamination cirad.frbohrium.com.

Aflatoxins (AFs), primarily produced by Aspergillus flavus and A. parasiticus, are among the mycotoxins most commonly found alongside fumonisins cirad.frresearchgate.netfrontiersin.org. The co-occurrence of FB1 and aflatoxins, particularly aflatoxin B1 (AFB1), has been widely reported in maize and maize-based products globally cirad.frmdpi.comresearchgate.net. For example, a study in Honduras found that AFs and FBs were simultaneously present in 15% of maize samples from rural areas and 23% from urban areas destined for human consumption mdpi.com. In these co-contaminated samples, levels of both mycotoxins often exceeded regulatory limits mdpi.com.

The co-occurrence of FB1 with other mycotoxins like deoxynivalenol (B1670258) (DON) and zearalenone (B1683625) (ZEN), produced by other Fusarium species, is also common nih.govfrontiersin.orgmdpi.com. A survey of cereal samples in Algeria revealed that 50% were contaminated with three to nine mycotoxins, with fumonisins (FB1 + FB2), DON, and ZEN frequently detected, often at concentrations exceeding European Union limits nih.gov. Studies in Southeast Asia have also highlighted the high co-occurrence of Aspergillus and Fusarium mycotoxins, with aflatoxins and FB1 being particularly prevalent in rice bran and maize samples mdpi.com.

Research suggests that the interaction between different fungal species can influence mycotoxin production frontiersin.org. For instance, the co-presence of Aspergillus flavus has been shown to significantly reduce the production of fumonisins and DON in some cases frontiersin.org. Conversely, the presence of Fusarium graminearum can stimulate AFB1 production frontiersin.org.

The prevalence and concentration of co-occurring mycotoxins can vary depending on geographical location, climatic conditions, agricultural practices, and the specific commodity fda.gov.twcirad.frbohrium.commdpi.comcranfield.ac.uk.

Here is a table summarizing some findings on co-occurrence:

| Commodity | Region | Co-occurring Mycotoxins Reported with FB1 | Key Findings | Source |

| Maize | Honduras | Aflatoxins (AFs) | Simultaneous presence in 15-23% of samples; levels often exceeded regulatory limits. | mdpi.com |

| Maize | Algeria | DON, ZEN, Ochratoxin A (OTA), T-2, HT-2 | High frequency of multi-mycotoxin contamination (3-9 toxins); FB1+FB2 often exceeded EU limits. | nih.gov |

| Maize | Southeast Asia | Aflatoxins, Beauvericin, Enniatin type B, ZEN, DON, OTA | High prevalence of aflatoxins and FB1; frequent co-occurrence of regulated and emerging mycotoxins. | mdpi.com |

| Maize | Serbia | Aflatoxins, DON, ZEN, OTA, T-2, HT-2 | High contamination frequencies; substantial temporal variability and frequent co-contamination observed. | bohrium.com |

| Sorghum | Brazil | Aflatoxin B1 (AFB1) | Co-occurrence reported during storage. | nih.gov |

Advanced Analytical Methodologies for Fumonisin B1 Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a widely used technique for the quantitative determination of fumonisins. nih.gov Its versatility allows for coupling with various detectors to achieve the required sensitivity and selectivity.

HPLC with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a common and sensitive method for FB1 analysis, particularly after derivatization to render the molecule fluorescent. nih.govmrc.ac.zaresearchgate.netrsc.org

Pre-column Derivatization Techniques (e.g., o-Phthaldialdehyde)

Pre-column derivatization involves reacting FB1 with a fluorescent reagent before it enters the HPLC column. A widely used reagent for this purpose is o-phthaldialdehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355) (2-ME). mrc.ac.zaresearchgate.netrsc.orgtandfonline.comresearchgate.netvup.sk This reaction forms a highly fluorescent isoindole derivative, enabling detection by FLD. researchgate.net

Studies have optimized online pre-column derivatization procedures coupled with HPLC-FLD for the determination of FB1 in matrices like maize. One such method utilizing OPA and 2-ME achieved limits of detection (LODs) for FB1 of 0.10 mg/kg, with recoveries between 85.6% and 119.2%. tandfonline.comnih.gov Another study using automated precolumn derivatization with OPA and 2-ME reported LODs for FB1 of 29.2 µg/kg and recoveries ranging from 79.4% to 94.5% in corn and corn products. researchgate.netresearchgate.net

Research Findings:

| Matrix | Derivatization Reagent | LOD (µg/kg) | Recovery (%) | Reference |

| Maize | OPA + 2-ME | 100 | 85.6–119.2 | tandfonline.comnih.gov |

| Corn/Corn Products | OPA + 2-ME | 29.2 | 79.4–94.5 | researchgate.netresearchgate.net |

| Corn products | OPA | 30 | 79.2–108.8 | jfda-online.comjfda-online.com |

| Spices/Herbs | OPA + 2-mercaptoethanol | 40 | 82.34–98.16 | rsc.orgrsc.org |

Pre-column derivatization with OPA is a common and validated method for FB1 analysis by HPLC-FLD. mrc.ac.zaacs.org

Post-column Derivatization Approaches

Post-column derivatization involves the reaction of FB1 with a fluorescent reagent after it has been separated by the HPLC column but before it reaches the detector. This approach can be advantageous as it avoids potential reactions between the derivatization reagent and the sample matrix components that could occur during pre-column derivatization. acs.org OPA is also commonly used for post-column derivatization of fumonisins. rsc.orgrsc.orgacs.org

A method for the analysis of fumonisins B1 and B2 in spices and herbs utilized on-line post-column derivatization with OPA and 2-mercaptoethanol coupled with HPLC-FLD. This method achieved LODs of 40 µg/kg for both FB1 and FB2, with recoveries for FB1 ranging from 82.34% to 98.16%. rsc.orgrsc.org Another method for determining fumonisins in food products employed post-column derivatization with OPA and N-acetyl-L-cysteine, achieving absolute recoveries of 54-110% at certain concentrations. acs.org

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a highly sensitive and selective technique widely used for the analysis of mycotoxins, including Fumonisin B1. jst.go.jpmdpi.comnih.govnih.govresearchgate.netmdpi.com The coupling of UHPLC, which offers faster separations and higher resolution compared to conventional HPLC, with tandem mass spectrometry provides excellent specificity through the detection of specific precursor and product ions. jst.go.jpmdpi.comnih.govresearchgate.net This method often does not require derivatization for FB1 detection, although some methods might still employ it depending on the matrix and required sensitivity.

UHPLC-MS/MS methods have been developed for the determination of FB1 in various complex matrices, including animal tissues and body fluids, as well as feed and excreta. jst.go.jpmdpi.comnih.govresearchgate.net A method for analyzing FB1 in porcine tissues and body fluids using UHPLC-ESI/MS/MS reported detection limits of 1 ng/g and quantitation limits of 3 ng/g, with mean recoveries ranging from 80% to 115% in plasma, kidney, liver, and urine. jst.go.jp Another UHPLC-MS/MS method for determining fumonisins in broiler chicken feed and excreta achieved LOQs of 160 µg/kg, with recoveries between 82.6% and 115.8%. mdpi.comnih.govresearchgate.net UHPLC-MS/MS is also used for the determination of multiple mycotoxin biomarkers, including FB1, in human urine, offering high sensitivity and accuracy for biomonitoring. nih.gov

Research Findings:

| Matrix | LOQ (ng/g or µg/kg) | Recovery (%) | Reference |

| Porcine tissues and body fluids | 3 ng/g | 80–115 | jst.go.jp |

| Broiler chicken feed and excreta | 160 µg/kg | 82.6–115.8 | mdpi.comnih.govresearchgate.net |

| Human urine (biomarkers) | 0.0002–0.5 ng/mL | 74.0–133 | nih.gov |

| Rodent feed | 1.1 ppb (≈ 1.1 µg/kg) | - | acs.org |

UHPLC-MS/MS is considered a powerful tool for FB1 analysis due to its high sensitivity, specificity, and ability to analyze complex samples with minimal or no derivatization. jst.go.jpmdpi.comnih.govresearchgate.net

Immunological Detection Systems

Immunological methods offer rapid and relatively simple approaches for the detection of Fumonisin B1, often used for screening purposes. nih.govvup.skmdpi.comtandfonline.comresearchgate.net These methods utilize antibodies that specifically bind to FB1.

Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA) are common immunological techniques for FB1 detection. nih.govmdpi.comtandfonline.comresearchgate.net ELISA is useful for testing a large number of samples and offers high specificity and relatively simple sample preparation. tandfonline.com LFIA, also known as immunochromatographic strip tests, provides a rapid (typically 5-10 minutes), simple, and sensitive method for on-site screening. mdpi.comtandfonline.com

While immunological methods are advantageous for high-throughput screening and ease of use, they can face challenges such as cross-reactivity with structurally similar compounds and matrix interference, which may necessitate the development of more specific antibodies and optimized protocols. nih.govresearchgate.net

Recent advancements in LFIA technology, such as the use of aggregation-induced emission microbeads, have aimed to improve sensitivity. An ultrasensitive LFIA for FB1 detection using such microbeads achieved a detection limit of 0.024 ng/mL in spiked PBS samples and demonstrated negligible matrix interference in corn extract samples. mdpi.com

Lateral Flow Immunoassays

Lateral Flow Immunoassays (LFIA), also known as immunochromatographic strip tests, provide a rapid and simple method for the detection of Fumonisin B1, often suitable for on-site testing. nih.govresearchgate.net These assays are typically based on a competitive immunoassay format. nih.govresearchgate.net Fumonisin B1 in the sample competes with a conjugate (e.g., gold nanoparticles or fluorescent microbeads labeled with FB1 or an FB1 analog) for binding sites on antibodies immobilized on a test line on a membrane. nih.govresearchgate.net A control line contains antibodies that capture the conjugate regardless of the FB1 concentration, serving as a procedural control. researchgate.net The intensity of the test line signal is inversely proportional to the concentration of Fumonisin B1 in the sample.

LFIA offers advantages in terms of speed, simplicity, and portability. nih.gov Recent advancements have focused on improving sensitivity, with studies reporting ultrasensitive LFIA methods utilizing highly luminescent aggregation-induced emission microbeads, achieving a detection limit of 0.024 ng/mL for FB1 in corn samples. nih.govmdpi.com Another study reported a detection limit of 4000 µg/kg for fumonisin B in maize grains using an IgY-based lateral flow immunoassay. researchgate.net A dual LFIA integrated with a smartphone for simultaneous detection of deoxynivalenol (B1670258) and fumonisin B1 in water reported a detection limit of 2.65 ng/mL for FB1. nih.gov

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation and extraction are critical steps in Fumonisin B1 analysis due to the complex nature of various matrices like cereals and feed. These steps aim to extract the mycotoxin efficiently while minimizing matrix interferences.

Solid-Phase Extraction (SPE) Clean-up Strategies

Solid-Phase Extraction (SPE) is a widely used technique for the clean-up of Fumonisin B1 extracts, effectively removing matrix components that can interfere with subsequent analysis. r-biopharm.com SPE cartridges contain a stationary phase that selectively retains either the analyte (Fumonisin B1) or interfering compounds. r-biopharm.com Different SPE strategies exist, including those that bind the fumonisins while impurities are washed away, or those that remove interferences while fumonisins pass through.

SPE clean-up can significantly improve the accuracy and reliability of Fumonisin B1 analysis, especially when coupled with chromatographic methods like HPLC or LC-MS/MS. r-biopharm.com SPE can offer advantages such as reduced sample preparation time and improved reproducibility compared to some other clean-up methods. Dispersive SPE using materials like diatomaceous earth has also been employed for Fumonisin B1 clean-up. nih.gov

Immunoaffinity Column Purification

Immunoaffinity Column (IAC) purification is a highly selective clean-up technique for Fumonisin B1 analysis, relying on the specific binding of Fumonisin B1 to immobilized antibodies on a stationary phase within the column. cusabio.commzfoodtest.comr-biopharm.com The sample extract is passed through the IAC, where Fumonisin B1 is retained by the antibodies, while matrix impurities are washed away. cusabio.comr-biopharm.com The bound Fumonisin B1 is then eluted using a solvent that disrupts the antibody-antigen interaction, such as methanol (B129727) or methanol-acetic acid solution. cusabio.commzfoodtest.com

IAC purification is often used in conjunction with chromatographic techniques like HPLC or LC-MS/MS to enhance sensitivity and specificity by providing a highly purified extract. cusabio.commzfoodtest.comr-biopharm.com This method is particularly effective for complex matrices like cereals and feed. cusabio.comr-biopharm.com IACs can selectively adsorb fumonisins B1, B2, and B3. mzfoodtest.commzfoodtest.com The principle is based on the antigen-antibody reaction, where specific monoclonal antibodies are coupled to a support material like agarose (B213101) gel. cusabio.commzfoodtest.com

Solvent Extraction Optimization

Solvent extraction is the initial step in isolating Fumonisin B1 from the sample matrix. The choice and optimization of the extraction solvent are crucial for achieving high recovery and minimizing the co-extraction of interfering substances. Common solvents and solvent mixtures used for Fumonisin B1 extraction from matrices like maize and feed include aqueous acetonitrile (B52724) and aqueous methanol. cusabio.comaokin.denih.govekb.egnih.gov

Research has focused on optimizing solvent composition, volume, extraction time, and extraction mode to improve efficiency. For instance, a study comparing different extraction solvents for fumonisins in maize products found that acetonitrile-water (1:1, v+v) provided better recovery and chromatographic resolution compared to methanol-water (3:1, v+v), although phase separation could be an issue. nih.gov Another study on rice optimized extraction using a 50% acetonitrile aqueous solution with glacial acetic acid. nih.gov For broiler chicken feed and excreta, a solvent mixture of ACN/water/formic acid (74/25/1, v/v/v) showed good extraction efficiency for fumonisins. mdpi.com Ultrasonic extraction with methanol-water (3:1, v/v) has also been employed for rapid determination of fumonisins in corn. nih.gov Acidification of the extract with formic acid can optimize the extraction of fumonisins. jst.go.jp

Method Validation Parameters in Fumonisin B1 Analysis

Method validation is an essential process to ensure that an analytical method for Fumonisin B1 is reliable, accurate, and fit for its intended purpose. Key validation parameters are typically evaluated according to established guidelines. ekb.egresearchgate.net

Important validation parameters include:

Sensitivity: Assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. ibl-america.comresearchgate.netresearchgate.net Reported LODs and LOQs for Fumonisin B1 vary depending on the method and matrix. For instance, an ELISA kit reported an LOD of less than 3 ppb and LOQ of 600 ppb for corn and feed. cusabio.comibl-america.com An LC-MS/MS method for fumonisins in chicken feed and excreta reported LOQs of 160 µg/kg. mdpi.com Another LC-MS/MS method for oilseeds reported LODs of 1.2 µg/Kg and LOQs of 3.9 µg/Kg for FB1. researchgate.net In broiler chicken plasma, LODs ranged from 0.03 to 0.17 ng/mL and LOQs from 0.72 to 2.5 ng/mL for FB1 and its metabolites. researchgate.netnih.gov

Specificity/Selectivity: The ability of the method to accurately measure Fumonisin B1 in the presence of other components in the sample matrix, including structurally similar compounds. nih.gov Cross-reactivity with other fumonisins (e.g., FB2, FB3) is an important consideration for some methods like ELISA. cusabio.com

Accuracy (Recovery): Evaluated by analyzing spiked blank samples and determining the percentage of the added analyte that is recovered by the method. nih.govresearchgate.net Acceptable recovery ranges are typically defined in validation guidelines. ekb.eg Reported recovery rates for Fumonisin B1 in various matrices using different methods generally fall within acceptable ranges, such as 70%-120% for ELISA in corn and feed, and 82.6% to 115.8% for an LC-MS/MS method in chicken feed and excreta. cusabio.commdpi.com Recoveries from a matrix solid-phase dispersion method in corn ranged from 71.0 to 119.7%. asianpubs.org

Precision: Represents the agreement between independent test results obtained under stipulated conditions. It is typically assessed as repeatability (within-run precision) and reproducibility (between-run precision). researchgate.net Precision is often expressed as relative standard deviation (RSD) or coefficient of variation (CV%). mdpi.comresearchgate.net Acceptable precision limits are usually specified in validation protocols. researchgate.net Reported CV% for intra-assay and inter-assay precision for an ELISA kit were less than 10%. cusabio.com RSD values for recovery studies in chicken feed and excreta ranged from 3.9–18.9%. mdpi.com

Linearity and Range: Demonstrates that the method provides results that are directly proportional to the analyte concentration over a defined range. researchgate.net Calibration curves are used to assess linearity, and a good correlation coefficient (r or R²) indicates linearity. nih.govresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Method validation ensures that the analytical data generated for Fumonisin B1 is reliable for making informed decisions regarding food and feed safety.

Detection Limits and Quantitation Limits

The sensitivity of analytical methods for FB1 is characterized by their limits of detection (LOD) and quantitation (LOQ). These values represent the lowest concentration of FB1 that can be reliably detected (LOD) or quantified (LOQ) in a given sample matrix. LOD and LOQ values can vary significantly depending on the analytical technique, sample preparation method, and matrix.

For HPLC-FLD methods, reported detection limits for FB1 in corn have been around 0.03 ppm (equivalent to 30 µg/kg) jfda-online.com and 0.1 mg/kg (equivalent to 100 µg/kg) tandfonline.com. Another study using HPLC with fluorescence detection reported detection limits of approximately 50 ng/g (equivalent to 50 µg/kg) for FB1 in corn and mixed horse feed. researchgate.net

LC-MS/MS methods generally offer lower detection and quantitation limits compared to HPLC-FLD due to their higher selectivity and sensitivity. nih.govnih.gov Reported LOQs for fumonisins (including FB1) in chicken feed and excreta using LC-MS/MS were 160 µg/kg. mdpi.com A review of rapid and sensitive methods for mycotoxin detection indicated that detection limits for fumonisins can range from 0.031 to 5.4 µg/kg, and quantitation limits from 0.20 to 22 µg/kg, depending on the specific method and matrix. nih.gov

A UHPLC-MS/MS method developed for FB1 in porcine tissues and body fluids reported good linearity in the concentration range of 2–500 ng/mL. jst.go.jp While specific LOD and LOQ values in µg/kg for different tissues were not explicitly stated in the snippet, the low concentration range indicates high sensitivity.

Here is a summary of reported LOD and LOQ values for FB1 analysis:

| Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Source |

| HPLC-FLD | Corn products | 30 | - | jfda-online.com |

| HPLC-FLD/Densitometry | Corn | 100 | - | tandfonline.com |

| HPLC-FLD | Corn and mixed horse feed | 50 | 100 | researchgate.net |

| LC-MS/MS | Chicken feed and excreta | - | 160 | mdpi.com |

| Various (Review) | Various | 0.031-5.4 | 0.20-22 | nih.gov |

Recovery Rates and Reproducibility

Recovery rate and reproducibility are critical parameters for evaluating the accuracy and reliability of an analytical method. Recovery refers to the efficiency with which the analyte is extracted and detected from the sample matrix, typically expressed as a percentage of the known amount spiked into a blank sample. Reproducibility, often expressed as relative standard deviation (RSD) or coefficient of variation (CV), indicates the variability of results obtained from replicate analyses of the same sample.

Studies have reported varying recovery rates for FB1 depending on the matrix and method used. For an HPLC method using immunoaffinity column cleanup, spiked FB1 in dried corn, fresh corn, corn snack, and corn flake at levels of 0.2-3.0 ppm showed recoveries ranging from 79.2% to 108.8%, with RSD values between 2.9% and 21.9%. jfda-online.com Another study using a similar HPLC method in a collaborative study found mean recoveries of 76% for FB1 in dried corn spiked at 0.8 ppm and 110% in corn flakes spiked at the same level. jfda-online.comscispace.com

A TLC/densitometry method for FB1 in corn with immunoaffinity column cleanup reported a mean recovery of 85% for spiked samples. tandfonline.com

For LC-MS/MS methods, recoveries for fumonisins in broiler chicken feed and excreta at different spiked levels (low, medium, and high) ranged from 82.6% to 115.8%, with RSD values between 3.9% and 18.9%. mdpi.com An LC-MS/MS method for FB1 and FB2 in corn using ultrasonic extraction reported mean recoveries between 82.6% and 94.4%, with intra-day RSDs ranging from 3.08% to 7.91% and inter-day RSDs from 5.28% to 8.62%. nih.gov

A matrix solid-phase dispersion (MSPD) method coupled with HPLC-DAD for FB1 and FB2 in corn showed average recoveries in the range of 71.0% to 119.7%, with RSD less than 15.7%, meeting EU criteria for acceptability (70-120% recovery and RSD < 20%). asianpubs.org

Reproducibility has also been assessed through collaborative studies. In one such study using an LC method with immunoaffinity column cleanup for FB1 in corn and corn flakes, the relative standard deviation for within-laboratory repeatability (RSDr) for corn analysis ranged from 19% to 24% for FB1, while for corn flakes, RSDr ranged from 9% to 21%. jfda-online.comscispace.com The relative standard deviation for between-laboratories reproducibility (RSDR) ranged from 22% to 28% for FB1 in corn and 27% to 32% in corn flakes. scispace.com

Here is a summary of reported recovery and reproducibility data for FB1 analysis:

| Method | Matrix | Spiking Level | Recovery (%) | RSD (%) | Source |

| HPLC-FLD + IAC | Corn products | 0.2-3.0 ppm | 79.2-108.8 | 2.9-21.9 | jfda-online.com |

| HPLC-FLD + IAC | Dried corn | 0.8 ppm | 76 | 19-24 (RSDr) | jfda-online.comscispace.com |

| HPLC-FLD + IAC | Corn flakes | 0.8 ppm | 110 | 9-21 (RSDr) | jfda-online.comscispace.com |

| TLC/Densitometry + IAC | Corn | Spiked | 85 | 19 (CV) | tandfonline.com |

| LC-MS/MS | Chicken feed/excreta | Low, Medium, High | 82.6-115.8 | 3.9-18.9 | mdpi.com |

| LC-MS/MS (Ultrasonic Extr.) | Corn | LOQ, 500, 1000, 1500 µg/kg | 82.6-94.4 | 3.08-7.91 (Intra-day), 5.28-8.62 (Inter-day) | nih.gov |

| MSPD-HPLC-DAD | Corn | Spiked | 71.0-119.7 | <15.7 | asianpubs.org |

Linearity and Calibration Curve Development

Establishing a linear relationship between the analyte concentration and the instrument response is fundamental for accurate quantification. Calibration curves are typically generated by plotting the response (e.g., peak area or height) against a series of known concentrations of the FB1 standard. Linearity is assessed by the correlation coefficient (r or R²) of the regression line. A high correlation coefficient (typically > 0.99) indicates good linearity over the tested concentration range. jfda-online.comtandfonline.com

For an HPLC method with OPA derivatization, linearity for FB1 was observed in the range of 0.025-4 ppm. jfda-online.com The linear equation was y = 9 × 10⁶x + 32412, with a regression coefficient (R²) of 0.9997. jfda-online.com

A TLC/densitometry method for FB1 in corn reported a linear equation for the standard calibration curve with an r² value higher than 0.99. tandfonline.com

LC-MS/MS methods have also demonstrated good linearity for fumonisins. An LC-MS/MS method for FB1, FB2, and FB3 showed good linearity with relative coefficients of r > 0.99. mdpi.com A UHPLC-MS/MS method for FB1 in porcine samples exhibited good linearity in the concentration range of 2–500 ng/mL, with variation (RSD) at each concentration less than 10%. jst.go.jp

A matrix solid-phase dispersion HPLC-DAD method for FB1 in corn prepared calibration curves at five levels, showing a regression equation of y = 5.2854x + 0.4320 with a regression coefficient (r²) of 0.9999 for FB1. asianpubs.org

Calibration curves are essential for determining the concentration of FB1 in unknown samples based on their instrument response. The development process involves preparing standard solutions at various concentrations, analyzing them, and generating a calibration graph or equation. pjoes.com

Here is a summary of reported linearity data for FB1 analysis:

| Method | Concentration Range | Linearity (r or R²) | Source |

| HPLC-FLD | 0.025-4 ppm | R² = 0.9997 | jfda-online.com |

| TLC/Densitometry | Standard curve | r² > 0.99 | tandfonline.com |

| LC-MS/MS | - | r > 0.99 | mdpi.com |

| UHPLC-MS/MS | 2-500 ng/mL | Good linearity | jst.go.jp |

| MSPD-HPLC-DAD | Five levels | r² = 0.9999 | asianpubs.org |

Mechanistic Toxicology of Fumonisin B1: Cellular and Molecular Insights

Primary Mechanism: Ceramide Synthase Inhibition and Sphingolipid Dysregulation

The primary mechanism of FB1 toxicity involves the disruption of sphingolipid biosynthesis through the inhibition of ceramide synthase. jst.go.jpecronicon.net This enzyme plays a central role in the de novo synthesis of sphingolipids and the reacylation of free sphingosine (B13886). nih.gov

Structural Analogy of Fumonisin B1 to Sphingoid Bases